Vinyl decanoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32648. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Vinyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

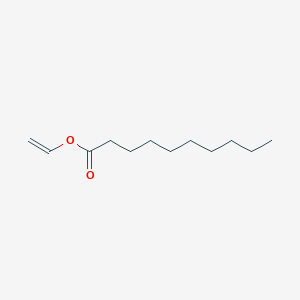

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethenyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h4H,2-3,5-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDXMIHZUJPRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40979-60-0 | |

| Record name | Decanoic acid, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40979-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40197009 | |

| Record name | Vinyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4704-31-8 | |

| Record name | Vinyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4704-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl decanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF00I399LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Vinyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl decanoate (CAS No. 4704-31-8), also known as decanoic acid vinyl ester, is a vinyl ester that finds application as a monomer in polymer synthesis.[1][2] A thorough understanding of its physical properties is essential for its proper handling, storage, and application in research and development, particularly in the fields of polymer chemistry and materials science. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by tabulated data for clarity.

Core Physical Properties

The physical state of this compound under standard conditions is a colorless to almost colorless clear liquid.[3][4][] Its key physical properties are summarized in the table below, compiled from various chemical data sources.

Table 1: Physical Properties of this compound

| Property | Value | Conditions |

| Molecular Formula | C₁₂H₂₂O₂ | |

| Molecular Weight | 198.30 g/mol | |

| Density | 0.886 g/mL | at 25 °C |

| 0.876 to 0.878 g/cm³ | at 20 °C | |

| Boiling Point | 119-120 °C | at 10 mm Hg |

| 148 °C | at 50 mmHg | |

| Melting Point | 17.88 °C | (estimate) |

| Refractive Index | 1.435 | at 20 °C (n 20/D) |

| 1.435 to 1.437 | at 20 °C | |

| Flash Point | 104 °C (219.2 °F) | |

| 220 °F (104.44 °C) | (TCC) | |

| Solubility | Soluble in methanol. | |

| Not miscible or difficult to mix with water. | ||

| 4.709 mg/L in water | at 25 °C (estimated) |

Experimental Methodologies

While detailed experimental protocols for the determination of each physical property are not explicitly provided in standard chemical datasheets, they are typically determined using well-established laboratory techniques.

-

Density: The density of a liquid like this compound is commonly measured using a pycnometer or a digital density meter. The measurement is temperature-dependent, hence the specification of 20 °C or 25 °C.

-

Boiling Point: The boiling point is determined by distillation. As this compound has a relatively high boiling point at atmospheric pressure, it is often measured under reduced pressure (e.g., 10 mm Hg) to prevent decomposition. The reported values are then referenced to that pressure.

-

Refractive Index: This is measured using a refractometer, typically an Abbe refractometer. The value is temperature-dependent and is usually reported at 20 °C with respect to the D-line of the sodium spectrum (n 20/D).

-

Flash Point: The flash point is determined using either an open-cup or a closed-cup apparatus. The Tag Closed Cup (TCC) method is specified in one of the sources. This property is crucial for safety assessments.

-

Solubility: Qualitative solubility is determined by mixing the substance with a solvent (e.g., methanol, water) and observing for miscibility. Quantitative solubility, such as the estimated value in water, is often determined using methods like the shake-flask method followed by analytical quantification.

Logical Relationship of Physical Properties

The physical properties of a chemical compound like this compound are interconnected and provide a comprehensive profile of its physical behavior. The following diagram illustrates the logical grouping of these properties.

Caption: Logical Grouping of this compound's Physical Properties.

References

CAS number and molecular weight of vinyl decanoate

A comprehensive understanding of the physicochemical properties of chemical compounds is fundamental for research and development. This document provides the Chemical Abstracts Service (CAS) number and molecular weight for vinyl decanoate, a key intermediate in various chemical syntheses.

The essential identifiers and molecular weight for this compound are summarized in the table below. This information is critical for substance identification, stoichiometric calculations, and regulatory compliance.

| Identifier | Value |

| CAS Number | 4704-31-8[1][2][3][4][5] |

| Molecular Weight | 198.30 g/mol |

| Molecular Formula | C₁₂H₂₂O₂ |

This compound, also known by synonyms such as n-capric acid vinyl ester and decanoic acid, ethenyl ester, is registered under CAS number 4704-31-8. Its molecular formula is C₁₂H₂₂O₂ and it has a molecular weight of approximately 198.30 g/mol .

References

synthesis of vinyl decanoate via esterification

An In-depth Technical Guide to the Synthesis of Vinyl Decanoate via Esterification

Introduction

This compound (CAS 4704-31-8), also known as decanoic acid vinyl ester, is a valuable monomer in polymer science and a significant acyl donor in biocatalysis.[1][2] Its molecular structure, featuring a reactive vinyl group and a ten-carbon hydrophobic chain, allows for its use in creating polymers with tailored properties and in the enzymatic modification of bioactive molecules.[1] This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, focusing on esterification and transesterification methodologies. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams designed for researchers, scientists, and professionals in drug development.

Primary Synthesis Route: Transesterification with Vinyl Acetate

Transesterification, or vinyl interchange, is the most prevalent and commercially viable method for synthesizing this compound.[3] This process involves the reaction of decanoic acid with vinyl acetate, which serves as the vinyl group donor. The reaction equilibrium is effectively driven towards the product side by the removal of the acetic acid byproduct.[4] This route can be achieved through both chemical and enzymatic catalysis.

Chemical Catalysis: Palladium-Based Systems

Palladium salt complexes are effective catalysts for the transvinylation of carboxylic acids. The reaction typically involves a palladium(II) salt, such as palladium(II) acetate, complexed with a bidentate ligand like 2,2′-bipyridyl or 1,10-phenanthroline. This method can be implemented in a semi-continuous process using reactive distillation to continuously remove acetic acid and recycle unreacted vinyl acetate, leading to high product selectivity.

Caption: Palladium-catalyzed transesterification of decanoic acid.

2.1.1 Experimental Protocol: Semi-Continuous Transvinylation

This protocol is adapted from a patented semi-continuous process.

-

Catalyst Preparation: Prepare a homogeneous catalyst by complexing palladium(II) acetate with a bidentate ligand such as 1,10-phenanthroline.

-

Reactor Setup: Charge a reactor equipped for reactive distillation with decanoic acid, an excess of vinyl acetate (e.g., a 2.2:1 to 9:1 molar ratio relative to the acid), and the palladium catalyst complex.

-

Reaction Execution: Heat the reaction mixture to a temperature between 90°C and 110°C at atmospheric pressure.

-

Product & Byproduct Removal: Continuously remove the lower-boiling components, acetic acid and vinyl acetate, from the reaction mixture via distillation.

-

Vinyl Acetate Recycling: Separate the collected vinyl acetate from the acetic acid and recycle it back into the reactor to maintain the desired molar ratio and drive the reaction to completion.

-

Product Isolation: The crude product, this compound, remains in the reactor with the catalyst and unreacted decanoic acid.

-

Purification: Recover the this compound from the residue via vacuum distillation. The final product purity is typically ≥95%.

2.1.2 Quantitative Data: Palladium-Catalyzed Synthesis

| Parameter | Value | Reference |

| Catalyst | Palladium(II) acetate with bidentate ligand | |

| Temperature | 80°C - 120°C (90°C - 110°C preferred) | |

| Pressure | Atmospheric | |

| Molar Ratio (Vinyl Acetate:Acid) | 2.2:1 to 9:1 | |

| Selectivity | ≥ 80 mole % | |

| Final Purity | ≥ 95% |

Enzymatic Catalysis: Lipase-Mediated Synthesis

Enzymatic synthesis using lipases offers a green and highly specific alternative for producing this compound. Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), effectively catalyze the transesterification of decanoic acid with vinyl acetate under mild conditions. The reaction is considered irreversible due to the tautomerization of the co-product, vinyl alcohol, into acetaldehyde.

Caption: Lipase-catalyzed synthesis of this compound.

2.2.1 Experimental Protocol: Enzymatic Synthesis

This is a general protocol based on common lipase-catalyzed esterification procedures.

-

Reactor Setup: To a dry, sealed reaction vessel, add decanoic acid and vinyl acetate, typically dissolved in a suitable anhydrous organic solvent (e.g., toluene).

-

Catalyst Addition: Add an immobilized lipase, such as Novozym 435 (CALB), to the mixture. The enzyme loading is typically 5-10% by weight of the monomer.

-

Inert Atmosphere: Purge the vessel with an inert gas, such as nitrogen, to remove air and moisture.

-

Reaction Execution: Place the vessel in an oil bath or incubator shaker preheated to an optimal temperature (e.g., 60-70°C) and stir the mixture.

-

Monitoring: Allow the reaction to proceed for 12-48 hours. The reaction progress can be monitored using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

-

Enzyme Removal: Once the reaction reaches high conversion, stop the reaction and remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to remove unreacted starting materials.

2.2.2 Quantitative Data: Lipase-Catalyzed Synthesis

| Parameter | Value / Condition | Reference |

| Catalyst | Immobilized Candida antarctica lipase B (CALB) | |

| Acyl Donor | Decanoic Acid | |

| Vinyl Donor | Vinyl Acetate | |

| Medium | Various organic solvents | |

| Conversion Rate | High (~>90%) reported under optimized conditions |

Alternative Route: Synthesis from Acyl Chloride

A novel, mercury-free synthetic pathway utilizes vinyloxy trimethylsilane as a vinyl source to react with acyl chlorides. This method involves the reaction of decanoyl chloride with vinyloxy trimethylsilane in the presence of potassium fluoride (KF) and a phase transfer catalyst.

3.1 Experimental Protocol: Acyl Chloride Method

This protocol is based on a published general procedure.

-

Reagent Preparation: Use freshly distilled decanoyl chloride (1 equivalent). Ensure all glassware is dried and flushed with argon.

-

Reactor Setup: In a round-bottom flask under an argon atmosphere, create a mixture of dry potassium fluoride (5 equivalents), dry 18-crown-6 ether (0.1 equivalents), and dry dimethylformamide (DMF).

-

Reaction Execution: To this mixture, add the decanoyl chloride. Subsequently, slowly drop in vinyloxy trimethylsilane (1.5 equivalents).

-

Monitoring & Work-up: Stir the reaction at room temperature and monitor its progress via TLC or GC. Upon completion, the reaction is worked up using standard extraction and washing procedures.

-

Purification: The final product, this compound, is purified from the crude mixture using column chromatography or vacuum distillation.

General Experimental Workflow and Characterization

The overall process for any synthesis method follows a logical progression from reaction setup to final product characterization. Spectroscopic methods are essential for confirming the identity and purity of the synthesized this compound.

References

An In-Depth Technical Guide to the Synthesis of Vinyl Decanoate via Transesterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary transesterification methods for the production of vinyl decanoate, a versatile monomer with applications in polymer synthesis and as an acyl donor in biochemical modifications. The document details both chemical and enzymatic catalytic approaches, offering in-depth experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways.

Chemical Transesterification Methods

Chemical transesterification, often referred to as transvinylation in this context, typically involves the reaction of decanoic acid with a vinyl source, most commonly vinyl acetate, in the presence of a metal catalyst. Palladium and ruthenium complexes are the most effective and widely used catalysts for this transformation, having largely replaced older, more toxic mercury-based catalysts.[1][2]

Palladium-Catalyzed Transvinylation

Palladium(II) salts, often complexed with nitrogen-containing ligands such as pyridine or 2,2'-bipyridyl, are efficient catalysts for the transvinylation of carboxylic acids.[3] The reaction proceeds via an equilibrium-controlled process where the vinyl group is exchanged between acetate and decanoate.

Materials:

-

Decanoic acid

-

Vinyl acetate (in excess, also serves as solvent)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Pyridine

-

Hydroquinone (inhibitor)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation (in-situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon), dissolve palladium(II) acetate (e.g., 0.1 mol%) and pyridine (e.g., 0.2 mol%) in a portion of the vinyl acetate.

-

Reaction Setup: To the catalyst solution, add decanoic acid (1 equivalent) and the remaining vinyl acetate (e.g., 5-10 equivalents). Add a radical inhibitor such as hydroquinone (e.g., 0.01 mol%) to prevent polymerization of the vinyl compounds.[4]

-

Reaction Execution: Heat the reaction mixture to a temperature between 80°C and 110°C and stir vigorously.[3] Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC). The reaction is driven to completion by the continuous removal of the lower-boiling acetic acid by-product, if a reactive distillation setup is used. For a batch process, the excess of vinyl acetate helps to shift the equilibrium.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any precipitated palladium metal.

-

Remove the excess vinyl acetate and acetic acid under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Ruthenium-Catalyzed Transvinylation

Ruthenium complexes have emerged as a viable alternative to palladium catalysts, offering good activity and selectivity in transvinylation reactions.

Materials:

-

Decanoic acid

-

Vinyl acetate

-

Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

-

Ligand (e.g., 1,2-bis(diphenylphosphino)ethane - dppe)

-

Base (e.g., potassium carbonate)

-

Toluene (solvent)

-

Hydroquinone

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the ruthenium precursor (e.g., 1-2.5 mol%), the phosphine ligand (e.g., 2-5 mol%), and the base (e.g., 10 mol%).

-

Add decanoic acid (1 equivalent), vinyl acetate (e.g., 3-5 equivalents), and a suitable solvent like toluene.

-

Add a polymerization inhibitor like hydroquinone.

-

Reaction Execution: Heat the mixture to a specified temperature (e.g., 80-120°C) and stir. Monitor the reaction progress by GC or TLC.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the palladium-catalyzed method.

Novel Synthesis via Acyl Chloride and Vinyloxy Trimethylsilane

A more recent approach avoids the direct use of vinyl acetate and instead employs the reaction of decanoyl chloride with vinyloxy trimethylsilane. This method can proceed under milder conditions and offers high yields.

Materials:

-

Decanoyl chloride

-

Vinyloxy trimethylsilane

-

Potassium fluoride (KF)

-

18-crown-6 ether

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend dry potassium fluoride (e.g., 5 equivalents) and 18-crown-6 ether (e.g., 0.1 equivalents) in dry DMF.

-

Add freshly distilled decanoyl chloride (1 equivalent) to the suspension.

-

Reaction Execution: Add vinyloxy trimethylsilane (e.g., 1.5 equivalents) dropwise to the mixture at room temperature. Stir the reaction mixture for a specified time (e.g., several hours) until completion, as monitored by TLC or GC.

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by vacuum distillation or column chromatography.

-

Enzymatic Transesterification

Enzymatic synthesis of this compound offers several advantages over chemical methods, including milder reaction conditions, high selectivity, and reduced by-product formation. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective biocatalysts for this reaction. The use of immobilized lipases is preferred as it enhances enzyme stability and allows for easy recovery and reuse.

Experimental Protocol: Enzymatic Synthesis using Immobilized CALB

Part A: Immobilization of Candida antarctica Lipase B (CALB)

Materials:

-

Candida antarctica lipase B (CALB) solution

-

Immobilization support (e.g., octyl-agarose beads)

-

Sodium acetate buffer (e.g., 5 mM, pH 5.0)

-

Sodium bicarbonate buffer (e.g., 50 mM, pH 8.0)

-

Distilled water

Procedure:

-

Enzyme Solution Preparation: Prepare a solution of CALB (e.g., 0.1 mg/mL) in sodium acetate buffer.

-

Immobilization: Add the octyl-agarose support to the enzyme solution (e.g., 1 g of support per 10 mL of enzyme solution) and stir gently at 25°C for approximately 30-60 minutes.

-

Monitoring Immobilization: Monitor the immobilization process by measuring the enzyme activity in the supernatant at regular intervals until it becomes negligible.

-

Washing and Covalent Bonding: Filter the support, wash it with distilled water, and then resuspend it in sodium bicarbonate buffer for about 4 hours at 25°C to promote covalent bond formation between the enzyme and the support.

-

Final Washing and Storage: Filter the immobilized enzyme, wash it thoroughly with distilled water, and store it at 4°C until use.

Part B: Transesterification Reaction

Materials:

-

Immobilized CALB

-

Decanoic acid

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Molecular sieves (optional, to remove water)

Procedure:

-

Reaction Setup: In a sealed flask, combine decanoic acid (1 equivalent) and vinyl acetate (e.g., 3-5 equivalents) in an anhydrous organic solvent.

-

Add the immobilized CALB to the reaction mixture. If necessary, add activated molecular sieves to remove any traces of water, which can lead to hydrolysis.

-

Reaction Execution: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking or stirring. Monitor the formation of this compound using GC or HPLC.

-

Work-up and Purification:

-

After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration. The enzyme can be washed with the solvent and reused.

-

Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure.

-

The remaining crude product can be purified by vacuum distillation to obtain pure this compound.

-

Quantitative Data Summary

The following tables summarize the reported quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.

Table 1: Chemical Transesterification Methods for this compound Synthesis

| Catalyst System | Reactants | Molar Ratio (Vinyl Acetate:Acid) | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Reference |

| Pd(OAc)₂ / Pyridine | Decanoic Acid, Vinyl Acetate | 5:1 - 10:1 | 80 - 110 | 2 - 24 | High (not specified) | |

| [Ru(p-cymene)Cl₂]₂ / dppe | Decanoic Acid, Vinyl Acetate | 3:1 - 5:1 | 80 - 120 | 12 | Good (not specified) | |

| KF / 18-crown-6 | Decanoyl Chloride, Vinyloxy Trimethylsilane | 1.5:1 (Vinyloxy silane:Acyl chloride) | Room Temp. | Several | >90% (for similar esters) |

Table 2: Enzymatic Transesterification for this compound Synthesis

| Enzyme | Support | Reactants | Molar Ratio (Vinyl Acetate:Acid) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| Candida antarctica Lipase B (CALB) | Immobilized | Decanoic Acid, Vinyl Acetate | 3:1 - 5:1 | 40 - 60 | 24 - 72 | >90 | |

| Candida antarctica Lipase B (CALB) | Octyl-agarose | Decanoic Acid, Vinyl Acetate | Not specified | 25 | Not specified | High activity |

Diagrams of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures for the chemical and enzymatic synthesis of this compound.

Caption: Workflow for the chemical synthesis of this compound.

Caption: Workflow for the enzymatic synthesis of this compound.

References

An In-depth Technical Guide to the Safety and Handling of Vinyl Decanoate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safe handling of vinyl decanoate, a colorless liquid utilized as a pharmaceutical intermediate.[1][2] While not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to good industrial hygiene and safety practices is essential.[3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. This compound is a combustible liquid with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol .[3][4] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C12H22O2 | |

| Molecular Weight | 198.30 g/mol | |

| Appearance | Colorless Liquid | |

| Boiling Point | 119 - 120 °C (246.2 - 248 °F) | |

| Flash Point | 104 °C (219.2 °F) | |

| Specific Gravity | 0.886 g/cm³ | |

| Solubility | Soluble in methanol. Not miscible or difficult to mix with water. |

Stability and Reactivity

Under normal conditions, this compound is stable. However, it is incompatible with strong oxidizing agents. Hazardous polymerization does not occur. It is important to keep the substance away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid. Vapors are heavier than air and may spread along floors, and forms explosive mixtures with air on intense heating.

Hazard Identification and First Aid

While not classified as hazardous, direct contact and inhalation should be avoided. In the event of exposure, the following first aid measures should be taken.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.

-

Inhalation: Move to fresh air. If symptoms occur, get medical attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.

The toxicological properties of this compound have not been fully investigated. There is no information available on mutagenic, reproductive, developmental, or teratogenic effects.

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling: Always wear appropriate personal protective equipment (PPE). Ensure adequate ventilation to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep the product and any empty containers away from heat and sources of ignition.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment when handling this compound. Adherence to these recommendations will minimize the risk of exposure.

Accidental Release Measures

In the event of a spill, a clear and practiced response protocol is essential to ensure safety and minimize environmental contamination.

Personal Precautions: Ensure adequate ventilation and wear the required personal protective equipment.

Environmental Precautions: The substance should not be released into the environment. Prevent the product from entering drains.

Methods for Containment and Cleaning Up: For spills, cover drains and then collect, bind, and pump off the spillage. Use a liquid-absorbent material, such as Chemizorb®, to take up the spill. Sweep or shovel the absorbed material into suitable containers for disposal.

The following workflow diagram outlines the steps to be taken in the event of an accidental release of this compound.

Fire-Fighting Measures

This compound is a combustible liquid with a flash point of 104 °C / 219.2 °F.

Suitable Extinguishing Media: Use foam, carbon dioxide (CO2), or dry powder to extinguish a fire.

Specific Hazards: Keep the product and empty containers away from heat and sources of ignition. Hazardous combustion products are not known.

Protective Equipment: As in any fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.

Disposal Considerations

Waste from this compound should be disposed of in accordance with federal, state, and local environmental control regulations. Do not allow the chemical to enter drains or surface water.

Experimental Protocols

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most up-to-date Safety Data Sheet (SDS) before handling any chemical.

References

Spectroscopic Profile of Vinyl Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for vinyl decanoate, a versatile monomer used in the synthesis of polymers and copolymers with applications in adhesives, coatings, and as plasticizers. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of this compound, presenting the data in a clear, tabular format. Furthermore, it outlines the experimental protocols for acquiring such spectra and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.27 | dd | 1H | -O-CH =CH₂ |

| 4.88 | dd | 1H | -O-CH=CH ₂ (trans) |

| 4.57 | dd | 1H | -O-CH=CH ₂ (cis) |

| 2.34 | t | 2H | -CH ₂-C(O)O- |

| 1.65 | p | 2H | -CH ₂-CH₂-C(O)O- |

| 1.27 | m | 12H | -(CH ₂)₆- |

| 0.88 | t | 3H | -CH ₃ |

Solvent: CDCl₃. Instrument: Bruker AC-300[1]. Peak assignments are based on typical chemical shifts for similar functional groups[2][3].

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) ppm | Assignment |

| 173.2 | C =O |

| 141.1 | -O-CH =CH₂ |

| 97.4 | -O-CH=CH ₂ |

| 34.3 | -CH ₂-C(O)O- |

| 31.8 | -CH ₂- |

| 29.4 | -CH ₂- |

| 29.2 | -CH ₂- |

| 29.1 | -CH ₂- |

| 25.0 | -CH ₂- |

| 22.6 | -CH ₂- |

| 14.1 | -CH ₃ |

Solvent: CDCl₃[4]. Peak assignments are based on typical chemical shifts for esters and vinyl groups[5].

Infrared (IR) Spectroscopy Data

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Strong | C-H stretch (alkane) |

| 2855 | Strong | C-H stretch (alkane) |

| 1750 | Strong | C=O stretch (ester) |

| 1645 | Medium | C=C stretch (vinyl) |

| 1140 | Strong | C-O stretch (ester) |

| 945, 875 | Strong | =C-H bend (vinyl out-of-plane) |

Data obtained from gas-phase IR spectrum and typical values for esters and alkenes.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

For ¹H NMR, accurately weigh 5-25 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.

-

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.

-

Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Ensure the liquid level in the NMR tube is between 4-5 cm.

-

Cap the NMR tube securely to prevent solvent evaporation.

2.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune the probe to the appropriate nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans and a relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform to obtain the frequency-domain spectrum.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, a common technique for liquid samples.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and environment.

-

Place a small drop of this compound directly onto the center of the ATR crystal, ensuring it covers the crystal surface.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the liquid sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

After the measurement is complete, clean the ATR crystal thoroughly with a solvent-moistened wipe.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical workflow for spectroscopic analysis.

References

A Technical Guide to High-Purity Vinyl Decanoate for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the procurement, quality control, and application of high-purity vinyl decanoate in research and drug development. This compound, a versatile monomer and acyl donor, is increasingly utilized in the synthesis of novel polymers for drug delivery systems and in the enzymatic modification of bioactive molecules. This document outlines its commercial availability, key quality control parameters, and detailed experimental protocols for its application.

Commercial Suppliers of High-Purity this compound

The selection of a reliable supplier is critical to ensure the quality and consistency of this compound for research and manufacturing purposes. High-purity grades are essential for applications in drug development to avoid the introduction of impurities that could affect the safety and efficacy of the final product.[1] The following table summarizes the offerings from prominent commercial suppliers.

| Supplier | Product Number (Example) | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich | 12162002 | >99% | 4704-31-8 | C₁₂H₂₂O₂ | 198.30 | Contains monomethyl ether hydroquinone (MEHQ) as an inhibitor. |

| TCI Chemicals | C0895 | >99.0% (GC) | 4704-31-8 | C₁₂H₂₂O₂ | 198.30 | Stabilized with MEHQ.[2][3] |

| Santa Cruz Biotechnology | sc-268633 | ≥95% | 4704-31-8 | C₁₂H₂₂O₂ | 198.30 | For research use only.[4] |

| Fisher Scientific | AC461680050 | 95% | 4704-31-8 | C₁₂H₂₂O₂ | 198.30 | Stabilized.[5] |

| BOC Sciences | 4704-31-8 | 95% | 4704-31-8 | C₁₂H₂₂O₂ | 198.30 | Useful research chemical. |

Quality Control Workflow for High-Purity this compound

Ensuring the purity and identity of this compound is a critical step before its use in sensitive applications. A comprehensive quality control (QC) workflow should be established, incorporating spectroscopic and chromatographic techniques.

Experimental Protocols

This compound is a valuable reagent in enzymatic synthesis due to its role as an acyl donor, facilitated by the high reactivity of the vinyl ester group. Lipases, a class of enzymes, are commonly employed to catalyze the transfer of the decanoyl group from this compound to a substrate of interest, such as a drug molecule or a carbohydrate.

Lipase-Catalyzed Acylation of a Model Pharmaceutical Compound

This protocol describes a general procedure for the regioselective acylation of a hydroxyl-containing pharmaceutical compound using this compound as the acyl donor and an immobilized lipase as the biocatalyst. An example of such a reaction is the acylation of thiamphenicol.

Materials:

-

High-purity this compound

-

Pharmaceutical substrate (e.g., thiamphenicol)

-

Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., acetonitrile, tert-butyl alcohol)

-

Molecular sieves (optional, for maintaining anhydrous conditions)

-

Reaction vessel (e.g., screw-capped vial)

-

Temperature-controlled shaker or stirrer

-

Analytical equipment for reaction monitoring (e.g., HPLC, TLC)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the pharmaceutical substrate in the anhydrous organic solvent.

-

Addition of Reagents: Add this compound to the reaction mixture. The molar ratio of this compound to the substrate is a critical parameter to optimize, typically ranging from 1:1 to 5:1.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 1-10% (w/w) of the total substrate mass.

-

Reaction Conditions: Seal the vessel and place it in a temperature-controlled shaker or on a stirrer. The reaction temperature is generally maintained between 30°C and 60°C.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by HPLC or TLC to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused. The solvent is then removed from the filtrate under reduced pressure. The resulting crude product can be purified using standard techniques such as column chromatography.

Synthesis of Biodegradable Polymers for Drug Delivery

This compound can be polymerized or copolymerized to create biodegradable polymers suitable for drug delivery applications. The long decanoate side chain imparts hydrophobicity, which can be useful for encapsulating hydrophobic drugs. The ester linkage in the side chain provides a site for potential hydrolytic or enzymatic degradation, leading to the release of the encapsulated therapeutic agent.

Generalized Protocol for Free-Radical Polymerization:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound and a free-radical initiator (e.g., azobisisobutyronitrile, AIBN) in an anhydrous solvent (e.g., toluene).

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at a temperature typically between 60°C and 80°C. Stir the reaction mixture for a specified period (e.g., 12-24 hours).

-

Termination and Precipitation: Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent, such as cold methanol.

-

Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Formation of Drug-Loaded Nanoparticles:

-

Polymer and Drug Dissolution: Dissolve the synthesized poly(this compound) and the hydrophobic drug in a suitable organic solvent (e.g., acetone).

-

Nanoprecipitation: Under vigorous stirring, inject the organic solution into an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol or Pluronic®).

-

Solvent Evaporation: The polymer and drug will co-precipitate to form nanoparticles. Continue stirring to allow the organic solvent to evaporate.

-

Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove the remaining stabilizer and any unencapsulated drug.

Signaling Pathways and Logical Relationships

While this compound itself is not known to directly participate in specific signaling pathways, its derivatives, such as acylated pharmaceuticals, can have altered biological activity. The primary logical relationship in the context of this guide is the enzymatic reaction mechanism for lipase-catalyzed transesterification, which follows a Ping-Pong Bi-Bi mechanism.

This guide provides a foundational understanding of the technical aspects of using high-purity this compound in a research and drug development setting. Adherence to stringent quality control measures and well-defined experimental protocols is paramount for achieving reproducible and reliable results.

References

Methodological & Application

Vinyl Decanoate in Free Radical Polymerization: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of vinyl decanoate as a monomer in free radical polymerization, with a focus on its application in the development of novel polymer-based systems. Detailed experimental protocols for polymerization, characterization, and the formation of drug delivery vehicles are included to facilitate research and development in this area.

Introduction to this compound

This compound (VD) is a vinyl ester monomer that consists of a vinyl group attached to a ten-carbon aliphatic chain. This hydrophobic monomer is a valuable building block in polymer synthesis, imparting flexibility and hydrophobicity to the resulting polymers. Through free radical polymerization, this compound can be homopolymerized to yield poly(this compound) (PVD) or copolymerized with other monomers to create materials with a wide range of properties. The long alkyl side chain of this compound makes it particularly interesting for applications where hydrophobicity is desired, such as in coatings, adhesives, and, notably, in the formulation of drug delivery systems.[1]

Properties of this compound and its Polymers

The physical and chemical properties of this compound and its corresponding polymer, poly(this compound), are crucial for their application.

Table 1: Physicochemical Properties of this compound Monomer

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 119-120 °C at 10 mm Hg |

| Density | 0.886 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.435 |

| Solubility | Soluble in methanol; not miscible with water |

Table 2: Properties of Poly(this compound) Homopolymer

| Property | Description |

| Glass Transition Temperature (Tg) | The highly branched structure of the decanoate group results in a low Tg of -3 °C for the homopolymer of the related vinyl neodecanoate, making it a flexibilizing monomer. |

| Hydrophobicity | The long alkyl chain imparts significant hydrophobicity, leading to excellent water resistance in copolymers. |

| Solubility | Generally soluble in nonpolar organic solvents. |

| Biocompatibility | Vinyl polymers, in general, can be designed to be biocompatible and non-toxic, making them suitable for biomedical applications.[4][5] |

Source:

Free Radical Polymerization of this compound

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers like this compound. The process involves three main stages: initiation, propagation, and termination.

Copolymerization of this compound

This compound can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. A common comonomer is vinyl acetate (VAc), which has similar reactivity. The reactivity ratios (r) indicate the preference of a growing polymer chain to add its own type of monomer versus the other monomer.

Table 3: Reactivity Ratios for Copolymerization of Vinyl Acetate (M₁) and this compound (M₂)

| r₁ (VAc) | r₂ (VD) | Temperature (°C) | Polymerization System |

| 0.52 ± 0.18 | 1.62 ± 0.43 | 70 | Reverse iodine transfer radical polymerization |

Source:

These values suggest that in a copolymerization with vinyl acetate, the this compound radical prefers to add another this compound monomer, while the vinyl acetate radical has a slight preference for adding this compound.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

It is crucial to remove inhibitors (like hydroquinone monomethyl ether, MEHQ) and any impurities from the monomer before polymerization to ensure reproducible results.

Materials:

-

This compound (stabilized with MEHQ)

-

Anhydrous sodium hydroxide (NaOH) pellets or 5% aqueous NaOH solution

-

Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

-

Distillation apparatus

-

Vacuum source

Procedure:

-

Washing: Place the this compound in a separatory funnel. Add an equal volume of 5% aqueous NaOH solution and shake vigorously for 2-3 minutes. Allow the layers to separate and discard the aqueous (bottom) layer. Repeat this washing step two more times.

-

Water Wash: Wash the monomer with deionized water three times to remove any residual NaOH.

-

Drying: Transfer the washed this compound to a clean, dry flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl the flask and let it stand for at least 1 hour.

-

Distillation: Filter the dried monomer into a distillation flask. Perform vacuum distillation to purify the this compound. Collect the fraction boiling at the correct temperature and pressure (e.g., 119-120 °C at 10 mm Hg).

-

Storage: Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., -20 °C) in the dark to prevent spontaneous polymerization.

Protocol 2: Solution Free Radical Polymerization of Poly(this compound)

Materials:

-

Purified this compound

-

Anhydrous toluene or other suitable solvent

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO) as initiator

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Nitrogen or argon source

-

Oil bath

-

Methanol (for precipitation)

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the desired amount of purified this compound in anhydrous toluene. A typical monomer concentration is 1-2 M.

-

Initiator Addition: Add the initiator (e.g., AIBN). The monomer-to-initiator ratio can be varied to control the molecular weight (e.g., 200:1).

-

Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN). Stir the reaction mixture for the desired time (e.g., 24 hours).

-

Termination and Precipitation: To stop the reaction, cool the flask to room temperature and expose the contents to air. Slowly pour the viscous polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

-

Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomer and initiator fragments.

-

Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40 °C) to a constant weight.

Protocol 3: Bulk Free Radical Polymerization of Poly(this compound)

Materials:

-

Purified this compound

-

AIBN or BPO

-

Reaction tube or ampoule

-

Nitrogen or argon source

-

Oil bath

-

Solvent for dissolution (e.g., toluene)

-

Methanol (for precipitation)

Procedure:

-

Reaction Setup: Place the desired amount of purified this compound and the initiator in a reaction tube.

-

Degassing: Perform three freeze-pump-thaw cycles on the sealed tube to remove oxygen.

-

Polymerization: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 60-70 °C). The polymerization will proceed, and the viscosity of the mixture will increase significantly.

-

Work-up: After the desired reaction time, cool the tube. The solid polymer may need to be dissolved in a suitable solvent like toluene.

-

Purification: Precipitate the dissolved polymer in cold methanol, filter, and dry as described in the solution polymerization protocol.

Characterization of Poly(this compound)

Protocol 4: ¹H NMR Spectroscopy

Objective: To confirm the polymer structure and determine the extent of polymerization.

Sample Preparation:

-

Dissolve 5-10 mg of the dried poly(this compound) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Ensure the polymer is fully dissolved. Gentle warming or vortexing may be necessary.

Expected ¹H NMR Signals (in CDCl₃):

-

~4.8 ppm (broad singlet): Methine proton (-CH-) of the polymer backbone.

-

~2.2 ppm (triplet): Methylene protons (-CH₂-) alpha to the carbonyl group of the decanoate side chain.

-

~1.6-1.8 ppm (broad multiplet): Methylene protons (-CH₂-) of the polymer backbone.

-

~1.2-1.4 ppm (broad multiplet): Methylene protons of the decanoate side chain.

-

~0.9 ppm (triplet): Terminal methyl protons (-CH₃) of the decanoate side chain.

Protocol 5: Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

Sample Preparation:

-

Dissolve the polymer in a suitable GPC eluent (e.g., tetrahydrofuran, THF) to a concentration of 1-2 mg/mL.

-

Allow the polymer to dissolve completely (this may take several hours).

-

Filter the solution through a 0.2 or 0.45 µm syringe filter before injection to remove any particulate matter.

Typical GPC Conditions:

-

Eluent: Tetrahydrofuran (THF)

-

Columns: Polystyrene-divinylbenzene (PS-DVB) columns

-

Flow rate: 1.0 mL/min

-

Temperature: 30-40 °C

-

Detector: Refractive Index (RI) detector

-

Calibration: Use polystyrene standards to generate a calibration curve.

Applications in Drug Development

The hydrophobic nature of poly(this compound) makes it a promising material for the encapsulation of hydrophobic drugs. By creating amphiphilic block copolymers, where one block is hydrophilic (e.g., poly(ethylene glycol), PEG) and the other is hydrophobic (e.g., poly(this compound)), self-assembling nanoparticles or micelles can be formed in aqueous environments. These structures can encapsulate hydrophobic drugs in their core, protecting them from the aqueous environment and potentially enabling controlled release.

Protocol 6: Preparation of Drug-Loaded Nanoparticles from Poly(vinyl acetate-co-vinyl decanoate) via Nanoprecipitation

This protocol describes a method to prepare nanoparticles from a pre-synthesized copolymer for the encapsulation of a model hydrophobic drug.

Materials:

-

Poly(vinyl acetate-co-vinyl decanoate) copolymer

-

Acetone or other suitable water-miscible organic solvent

-

Hydrophobic drug (e.g., curcumin, paclitaxel)

-

Aqueous solution of a stabilizer (e.g., Pluronic F68 or polyvinyl alcohol)

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Organic Phase Preparation: Dissolve a known amount of the poly(vinyl acetate-co-vinyl decanoate) copolymer and the hydrophobic drug in acetone.

-

Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer.

-

Nanoprecipitation: While stirring the aqueous stabilizer solution moderately, slowly add the organic phase dropwise. The rapid solvent diffusion will cause the copolymer and encapsulated drug to precipitate as nanoparticles.

-

Solvent Evaporation: Remove the acetone from the nanoparticle suspension using a rotary evaporator under reduced pressure.

-

Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any non-encapsulated drug and excess stabilizer.

-

Characterization: The size and morphology of the nanoparticles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). The drug loading and encapsulation efficiency can be determined using UV-Vis spectroscopy or HPLC after dissolving the nanoparticles in a suitable solvent.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. Synthesis and self-assembly of isotactic polystyrene-block-poly(ethylene glycol) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Vinyl Decanoate in Emulsion Polymerization for Coatings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl decanoate, commercially available as vinyl neodecanoate (a mixture of isomers), is a vinyl ester monomer utilized as a hydrophobic comonomer in emulsion polymerization.[1] Its incorporation into polymer chains, typically with vinyl acetate or acrylic monomers, enhances the performance of the resulting latexes for coating applications. The highly branched, sterically hindered structure of vinyl neodecanoate provides excellent protection against hydrolysis, leading to superior water and alkali resistance in the final coating.[2][3] This attribute is particularly beneficial for coatings applied to alkaline substrates such as concrete and plaster.

Copolymerization with this compound can significantly improve the durability, scrub resistance, and weatherability of coatings.[3][4] These enhanced properties make this compound-containing polymers suitable for a wide range of applications, including decorative paints, industrial coatings, wood coatings, and adhesives.

Key Performance Enhancements

The inclusion of this compound in emulsion polymer formulations imparts several desirable characteristics:

-

Enhanced Hydrophobicity and Water Resistance: The long, branched alkyl chain of this compound increases the hydrophobicity of the polymer, leading to reduced water absorption and improved resistance to blistering and whitening.

-

Superior Alkali Resistance: The bulky neodecanoic acid structure sterically shields the ester linkages in the polymer backbone from hydrolytic attack by alkaline substances.

-

Improved Scrub and Abrasion Resistance: The incorporation of this compound can lead to harder and more durable films, resulting in coatings with enhanced resistance to mechanical wear.

-

Excellent Exterior Durability and UV Resistance: Copolymers containing this compound exhibit good resistance to degradation from ultraviolet (UV) radiation, contributing to better color and gloss retention in exterior applications.

-

Good Adhesion: this compound can promote adhesion to various substrates.

Experimental Protocols

This section provides representative protocols for the emulsion copolymerization of this compound with vinyl acetate and acrylic monomers. These are starting-point formulations and may require optimization based on specific performance requirements.

Protocol 1: Vinyl Acetate-Vinyl Decanoate Emulsion Copolymerization

This protocol describes a semi-batch emulsion polymerization process to produce a vinyl acetate-vinyl decanoate (VA-VDC) copolymer latex.

Materials:

| Component | Function |

| Deionized Water | Reaction Medium |

| Sodium Dodecyl Sulfate (SDS) | Anionic Surfactant |

| Potassium Persulfate (KPS) | Initiator |

| Sodium Bicarbonate | Buffer |

| Vinyl Acetate (VA) | Monomer |

| This compound (VDC) | Comonomer |

Equipment:

-

Jacketed glass reactor with a reflux condenser, nitrogen inlet, and mechanical stirrer.

-

Monomer and initiator feed pumps.

-

Temperature control system.

Procedure:

-

Initial Charge: To the reactor, add deionized water, sodium dodecyl sulfate, and sodium bicarbonate.

-

Nitrogen Purge: Purge the reactor with nitrogen for 30 minutes to remove oxygen.

-

Heating: Heat the reactor contents to 70°C with continuous stirring.

-

Initiator Addition: Add a portion of the potassium persulfate solution to the reactor.

-

Monomer and Initiator Feeds: After 15 minutes, begin the continuous addition of the monomer pre-emulsion (vinyl acetate and this compound) and the remaining initiator solution over a period of 3-4 hours.

-

Polymerization: Maintain the reaction temperature at 70-75°C throughout the feeds.

-

Post-Reaction: After the feeds are complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

-

Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a 100-mesh screen.

Protocol 2: Acrylic-Vinyl Decanoate Emulsion Copolymerization for Anticorrosion Coatings

This protocol outlines the synthesis of an acrylic emulsion polymer modified with this compound, suitable for anticorrosion paint formulations.

Materials:

| Component | Function |

| Deionized Water | Reaction Medium |

| Anionic/Nonionic Surfactant Blend | Emulsifier System |

| Ammonium Persulfate (APS) | Initiator |

| Sodium Bicarbonate | Buffer |

| Methyl Methacrylate (MMA) | Monomer |

| Butyl Acrylate (BA) | Monomer |

| Acrylic Acid (AA) | Functional Monomer |

| This compound (VDC) | Comonomer |

Equipment:

-

As described in Protocol 3.1.

Procedure:

-

Monomer Pre-emulsion: Prepare a stable pre-emulsion of the monomers (vinyl neodecanoate, methyl methacrylate, butyl acrylate, and acrylic acid in a 60:35:2:3 weight ratio) in deionized water with the surfactant blend.

-

Initial Charge: Charge the reactor with deionized water, a portion of the surfactant blend, and sodium bicarbonate.

-

Nitrogen Purge and Heating: Purge with nitrogen and heat to 80°C with stirring.

-

Initiator and Seed Formation: Add a small portion of the monomer pre-emulsion and the initiator solution to the reactor to form a seed latex.

-

Monomer and Initiator Feeds: After the seed formation is complete (indicated by a slight temperature increase and change in appearance), begin the gradual addition of the remaining monomer pre-emulsion and initiator solution over 3-4 hours.

-

Polymerization and Post-Reaction: Maintain the temperature at 80-85°C. After the feeds are complete, hold the temperature for another hour.

-

Cooling, Neutralization, and Filtration: Cool the latex to room temperature. Adjust the pH to 7.5-8.5 with a suitable neutralizing agent (e.g., ammonia). Filter the latex.

Data Presentation

The following tables summarize key quantitative data related to the properties of this compound and its copolymers.

Table 1: Physical Properties of Vinyl Neodecanoate Monomer

| Property | Value | Reference |

| Chemical Formula | C12H22O2 | |

| Molar Mass | 198.306 g/mol | |

| Appearance | Colorless liquid | |

| Density | 0.882 g/mL | |

| Boiling Point | 60–216 °C | |

| Glass Transition Temperature (Tg) of Homopolymer | -3 °C |

Table 2: Performance Data of this compound Modified Coatings

| Property | Formulation Details | Result | Reference |

| Alkali Resistance | Butyl acrylate-methyl methacrylate copolymers with varying levels of vinyl neodecanoate. Films immersed in 2% aqueous NaOH for 8 weeks at 50°C. | Polymers with this compound showed superior resistance to alkaline hydrolysis compared to the unmodified copolymer. | |

| Corrosion Resistance | Anticorrosion primer based on a vinyl neodecanoate/MMA/BA/AA (60:35:2:3) binder. Salt spray testing (ASTM B117-90) for 750 hours. | The vinyl neodecanoate-based primer exhibited only blistering around the scribe, while a commercial styrene-acrylic primer showed severe blistering and corrosion over the entire panel. | |

| Water Vapor Transmission | Acrylic polymer (MMA/2-EHA) where 2-EHA was partially replaced with vinyl neodecanoate. | Replacement of 2-ethylhexyl acrylate with vinyl neodecanoate reduced the water vapor transmission rate. |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the emulsion polymerization process incorporating this compound.

Caption: Experimental workflow for emulsion polymerization.

Caption: Logical relationships in this compound emulsion polymerization.

References

Application Notes and Protocols for RAFT Polymerization of Vinyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. This document provides detailed application notes and protocols for the RAFT polymerization of vinyl decanoate, a vinyl ester monomer. The resulting poly(this compound) is a hydrophobic polymer with potential applications in drug delivery, surface modification, and as a component in amphiphilic block copolymers. Vinyl esters, including this compound, are classified as less activated monomers (LAMs), and their controlled polymerization requires careful selection of the RAFT agent and reaction conditions. Xanthates are particularly suitable RAFT agents for controlling the polymerization of LAMs.[1]

The high reactivity of the propagating radical in vinyl ester polymerization can lead to side reactions, which makes achieving high molecular weight polymers with low polydispersity challenging.[2] However, with the appropriate RAFT agent, controlled polymerization can be achieved. This protocol is based on the successful synthesis of poly(this compound) as part of a block copolymer structure.

Key Experimental Data

The following table summarizes the molecular characteristics of poly(this compound) synthesized via RAFT polymerization as a block copolymer with poly(N-vinyl pyrrolidone).

| Polymer Block | Monomer Conversion (%) | Molar Mass ( g/mol ) | Polydispersity (Đ) |

| Poly(this compound) | 45 | 14,800 | 1.45 |

Data extracted from the synthesis of a PNVP-b-PVDc block copolymer.

Experimental Workflow

The following diagram illustrates the general workflow for the RAFT polymerization of this compound.

Caption: Experimental workflow for RAFT polymerization of this compound.

Signaling Pathway/Reaction Mechanism

The underlying mechanism of RAFT polymerization involves a degenerative chain transfer process, as depicted below.

Caption: The RAFT polymerization mechanism.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a poly(N-vinyl pyrrolidone)-b-poly(this compound) block copolymer.[3][4][5]

Materials:

-

This compound (VDc), inhibitor removed prior to use

-

Azobisisobutyronitrile (AIBN), recrystallized

-

O-ethyl S-(phthalimidylmethyl) xanthate (RAFT agent)

-

Dioxane, anhydrous

-

Methanol (for precipitation)

-

Schlenk flask or ampule

-

Standard glassware for organic synthesis

-

Vacuum line

Procedure:

-

Preparation of the Reaction Mixture:

-

In a Schlenk flask or ampule, dissolve the desired amount of this compound and O-ethyl S-(phthalimidylmethyl) xanthate in anhydrous dioxane. The molar ratio of monomer to RAFT agent will determine the target molecular weight.

-

Prepare a separate stock solution of AIBN in dioxane. The molar ratio of RAFT agent to initiator is typically around 5:1 to 10:1.

-

-

Degassing:

-

Attach the reaction vessel to a vacuum line.

-

Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. This is crucial as oxygen can inhibit radical polymerization. After the final thaw, backfill the vessel with an inert gas like nitrogen or argon.

-

-

Polymerization:

-

Place the sealed reaction vessel in a preheated oil bath at 80 °C.

-

Inject the AIBN stock solution into the reaction mixture to initiate the polymerization.

-

Allow the polymerization to proceed for the desired time. The reaction time will influence the final monomer conversion. For example, a reaction time of 24 hours can yield approximately 45% conversion.

-

-

Quenching and Isolation:

-

To stop the polymerization, remove the reaction vessel from the oil bath and cool it rapidly, for instance, by immersing it in an ice bath.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration.

-

-

Purification and Drying:

-

Wash the collected polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the purified polymer under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

-

-

Characterization:

-

Determine the number-average molecular weight (Mn) and polydispersity (Đ) of the resulting poly(this compound) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

-

Confirm the chemical structure of the polymer using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Monomer conversion can be calculated from the ¹H NMR spectra of the crude reaction mixture or gravimetrically after isolating the polymer.

-

Troubleshooting and Optimization

-

Broad Polydispersity (Đ > 1.5): This may indicate poor control over the polymerization.

-

Ensure thorough deoxygenation of the reaction mixture.

-

Verify the purity of the monomer, initiator, and RAFT agent.

-

Consider adjusting the RAFT agent to initiator ratio. A higher ratio generally affords better control.

-

-

Low Monomer Conversion:

-

Increase the polymerization time.

-

Increase the reaction temperature slightly, but be aware that higher temperatures can lead to more side reactions.

-

Ensure the initiator has not decomposed prior to use.

-

-

Deviation from Theoretical Molecular Weight:

-

The molecular weight in RAFT polymerization is primarily determined by the ratio of the initial concentrations of monomer and RAFT agent, as well as the monomer conversion.

-

Inaccurate weighing of reagents can lead to deviations.

-

Chain transfer to monomer or solvent can also affect the final molecular weight. Using a solvent with a low chain transfer constant is recommended.

-

References

The Role of Vinyl Decanoate as an Acyl Donor in Biocatalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl decanoate has emerged as a highly effective acyl donor in biocatalysis, particularly in reactions mediated by lipases. Its application is of significant interest in the pharmaceutical and fine chemical industries for the synthesis of valuable esters, the modification of bioactive molecules, and the kinetic resolution of chiral compounds. The primary advantage of using this compound, and vinyl esters in general, lies in the irreversible nature of the acylation reaction. During the transesterification process, the lipase catalyzes the transfer of the decanoyl group to a nucleophile. The vinyl alcohol co-product rapidly tautomerizes to acetaldehyde, a volatile compound that can be easily removed. This equilibrium shift drives the reaction towards completion, resulting in higher product yields compared to when using fatty acids or alkyl esters as acyl donors.[1]

This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound as an acyl donor in biocatalysis.

Key Applications

-

Synthesis of Sugar Esters: The enzymatic acylation of carbohydrates with this compound allows for the production of sugar esters with applications as biosurfactants, emulsifiers, and drug delivery agents.[2][3] Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), are highly effective for this regioselective acylation.[2][4]

-

Kinetic Resolution of Racemic Alcohols: Lipases exhibit high enantioselectivity, enabling them to acylate one enantiomer of a racemic alcohol at a much faster rate than the other. Using this compound as the acyl donor in these kinetic resolutions provides the high conversions necessary for the efficient separation of enantiomers, which are crucial chiral building blocks in drug development.

-

Modification of Bioactive Molecules: The introduction of a decanoyl group can enhance the lipophilicity of flavonoids and other polyphenols, thereby improving their solubility in lipid-based formulations and potentially enhancing their bioavailability and antioxidant properties.

Data Presentation

The following tables summarize quantitative data from key experiments utilizing this compound as an acyl donor.

Table 1: Influence of Solvent on the Mechanoenzymatic Synthesis of Glucose Monodecanoate Catalyzed by Novozym 435

| Solvent | Product Titer (mM) |

| 2-methyl-2-butanol (2M2B) | 10.2 ± 1.1 |

| Ethyl Acetate | 3.5 ± 0.5 |

| Acetone | 2.8 ± 0.3 |

| Hydrophobic DES | 2.0 ± 0.2 |

| Solvent-free | 1.1 ± 0.07 |